molecular formula C9H16O2 B2601944 (E)-Ethyl 2-methylhex-4-enoate CAS No. 118942-48-6

(E)-Ethyl 2-methylhex-4-enoate

Cat. No.: B2601944
CAS No.: 118942-48-6
M. Wt: 156.225
InChI Key: JQFWSELAMIOZPM-GQCTYLIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-methylhex-4-enoate typically involves the esterification of 2-methylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 2-methylhex-4-enoate is unique due to its specific configuration and the presence of both an ester group and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl (E)-2-methylhex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFWSELAMIOZPM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)C/C=C/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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